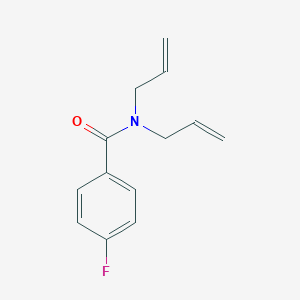

N,N-diallyl-4-fluorobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal and Organic Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. mdpi.comcore.ac.ukepo.org Benzamide derivatives have demonstrated a broad spectrum of biological activities, acting as inhibitors for various enzymes, including histone deacetylases (HDACs), carbonic anhydrases, and acetylcholinesterase. mdpi.comcore.ac.uk For instance, the benzamide derivative MS-275 has been investigated for its potent HDAC inhibitory activity and in vivo antitumor effects. mdpi.com Furthermore, certain benzamide derivatives have been optimized as orally active tubulin inhibitors that target the colchicine (B1669291) binding site, showcasing their potential in cancer therapeutics. epo.org The versatility of the benzamide structure also extends to its use in the development of novel antitumor agents for conditions such as multiple myeloma. The chemical robustness and the synthetic accessibility of the benzamide core allow for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. researchgate.net

Research Landscape and Potential Academic Utility of N,N-Diallyl-4-Fluorobenzamide

While extensive research dedicated solely to this compound is not prominent in publicly available literature, its chemical structure suggests considerable potential for academic and industrial research. The synthesis of this compound can be reasonably expected to be achieved through standard amidation procedures, likely involving the reaction of 4-fluorobenzoyl chloride with diallylamine (B93489), a method analogous to the synthesis of other N-allyl amides. wiley-vch.de

The academic utility of this compound lies in its potential as a versatile building block. The combination of the biologically relevant fluorinated benzamide core with the synthetically malleable diallyl groups makes it an attractive target for the development of novel chemical probes, materials, and potential therapeutic agents. The diallyl functionality could be exploited for the synthesis of complex heterocyclic structures via ring-closing metathesis or for the development of novel polymers and cross-linked materials. google.comresearchgate.netmdpi.com The fluorinated benzamide portion, in turn, could impart desirable pharmacokinetic properties or act as a pharmacophore for various biological targets. nih.govresearchgate.net

Given the established importance of its constituent parts, this compound represents a molecule ripe for investigation. Future research could focus on its detailed synthesis, characterization, and the exploration of its reactivity and potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14FNO |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

4-fluoro-N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C13H14FNO/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h3-8H,1-2,9-10H2 |

InChI Key |

CKSFOEXDZKIFLP-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)F |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diallyl 4 Fluorobenzamide and Analogues

General Amide Formation Strategies Applied to 4-Fluorobenzoic Acid Precursors

The cornerstone of synthesizing N,N-diallyl-4-fluorobenzamide is the formation of the amide bond. This typically involves the reaction of a 4-fluorobenzoic acid derivative with diallylamine (B93489).

Carboxylic Acid to N,N-Disubstituted Amide Conversions

The direct conversion of a carboxylic acid to an N,N-disubstituted amide is a fundamental transformation in organic synthesis. One common approach involves the activation of the carboxylic acid, in this case, 4-fluorobenzoic acid, to make it more susceptible to nucleophilic attack by an amine. A prevalent method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluorobenzoyl chloride can then be reacted with diallylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound.

Alternatively, mixed anhydrides of boric acid and the carboxylic acid can be used to acylate primary and secondary amines. google.com This method avoids the generation of corrosive HCl. google.com

Coupling Reagent Selection in Amide Synthesis

Modern amide synthesis frequently employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine, avoiding the need for harsh conditions required for acyl chloride formation. acs.org These reagents activate the carboxylic acid in situ, leading to the formation of the amide bond under milder conditions. A variety of coupling reagents are available, each with its own advantages regarding reactivity, selectivity, and minimization of side reactions. organic-chemistry.org

For the synthesis of N,N-disubstituted amides from carboxylic acids, several classes of coupling reagents are effective. acs.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. google.comtandfonline.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance the efficiency and reduce potential side reactions like racemization (in the case of chiral acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. google.com

Phosphonium-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium-based reagents, like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are also powerful coupling agents. More recent developments include the use of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with N-methylimidazole (NMI), which generates highly reactive acyl imidazolium (B1220033) ions in situ. acs.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for direct amidation. acs.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Example(s) | Additive(s) (if common) |

| Carbodiimides | DCC, EDC google.comtandfonline.com | HOBt, DMAP google.comtandfonline.com |

| Phosphonium Reagents | PyBOP | - |

| Uronium Reagents | HBTU, HATU | - |

| Imidazolium-based | TCFH/NMI acs.org | - |

| Boron-based | B(OCH₂CF₃)₃ acs.org | - |

| Other | Propylphosphonic anhydride (B1165640) (T3P®) organic-chemistry.org | - |

Diallylation Techniques for Nitrogen-Containing Compounds

The introduction of two allyl groups onto a nitrogen atom is a key step in forming the N,N-diallyl moiety. This can be achieved either by starting with a primary amine and performing a diallylation reaction or by using diallylamine as a starting material.

Alkylation Approaches Utilizing Allyl Halides

The most straightforward method for the N-allylation of amines and related compounds is the use of an allyl halide, typically allyl bromide or allyl chloride, in the presence of a base. rsc.orgrsc.org For the synthesis of this compound, one could envision a two-step process where 4-fluorobenzamide (B1200420) is first synthesized and then subjected to diallylation. The N-H protons of the primary amide are acidic enough to be removed by a suitable base, and the resulting anion can then be alkylated with an allyl halide. The use of a base like potassium carbonate (K₂CO₃) can facilitate the diallylation of both an exocyclic sulfur and an indole (B1671886) nitrogen in certain heterocyclic systems, suggesting its applicability for the diallylation of amides. mdpi.com A one-pot N-allylation and bromination of 2°-aryl amines has been achieved using a DMSO-allyl bromide system under basic conditions. rsc.org

A patent describes the synthesis of 3-(N,N-diallyl)amino-4-methoxyacetanilide from 3-amino-4-methoxyacetanilide and allyl chloride in the presence of ammonia (B1221849) water. google.com This demonstrates the feasibility of diallylating an amino group on a substituted acetanilide (B955) scaffold.

Other Synthetic Routes to Incorporate Diallyl Functionality

Beyond the use of allyl halides, other methods exist for introducing diallyl groups. Nickel(0)-catalyzed N-allylation of amides with allylic alcohols offers a more atom-economical approach. researchgate.net This reaction can lead to both N-allylated and N,N-diallylated products under neutral conditions. researchgate.net

For the synthesis of 2,2-diallylated nitrogen heterocycles, allylboration of lactams has been reported. researchgate.netzioc.ru This method involves the reaction of lactams with allylic boranes. researchgate.net While this is specific to lactams, the underlying principle of using organoboron reagents for allylation could potentially be adapted. Another approach involves the reaction of thioiminium ions, derived from lactams or amides, with organometallic reagents like allylmagnesium bromide to produce gem-diallylated amines. acs.org Direct geminal diallylation of lactams and acyclic amides with an N-H bond has also been achieved using allylsamarium bromide. researchgate.net

Table 2: Selected Diallylation Methodologies

| Reagent/Catalyst | Substrate Type | Conditions | Reference(s) |

| Allyl Halide / Base | 2°-aryl amines, amides | Basic conditions | rsc.orgmdpi.com |

| Ni(0)-diphosphine complexes | Amides, p-toluenesulfonamide | Allylic alcohols, neutral conditions | researchgate.net |

| Allylic Boranes | Lactams | Heating in THF | researchgate.net |

| Allylmagnesium Bromide | Thioiminium ions from amides/lactams | THF, room temperature | acs.org |

| Allylsamarium Bromide | Lactams, acyclic amides | Mild conditions | researchgate.net |

Fluorobenzamide Scaffold Construction Methodologies

The fluorobenzamide scaffold is a common motif in medicinal chemistry and materials science. researchgate.netdntb.gov.uaresearchgate.netmdpi.com The synthesis of this core structure generally relies on the amide bond-forming reactions discussed previously, starting from a fluorinated benzoic acid or its derivative.

The synthesis of various substituted fluorobenzamides has been reported. For instance, N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have been synthesized through multistep procedures. researchgate.net The synthesis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide was achieved by reacting 4-fluorobenzohydrazide with phthalic anhydride in acetic acid. researchgate.netdntb.gov.uaresearchgate.net The preparation of p-fluorobenzoic acid itself can be accomplished through methods such as the oxidation of p-fluorotoluene. orgsyn.org

The general approach to constructing a fluorobenzamide involves coupling a fluorinated benzoic acid with a suitable amine. For example, the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline (B47769) yields N-(2,3-difluorophenyl)-2-fluorobenzamide. mdpi.com This highlights the utility of the acid chloride method for creating fluorobenzamide structures. The choice of starting materials, namely the specific fluorinated benzoic acid and the amine, allows for the generation of a diverse library of fluorobenzamide analogues.

Electrosynthetic Approaches for N-Containing Compounds

Electrosynthesis has emerged as a powerful and sustainable alternative to conventional synthetic methods for the formation of carbon-nitrogen bonds, a fundamental transformation in organic chemistry. rsc.orgchemistryviews.org By employing electricity as a traceless reagent, electrosynthesis often circumvents the need for hazardous and wasteful chemical oxidants or reducing agents, aligning with the principles of green chemistry. nih.govrsc.org This approach offers unique reactivity and selectivity, proceeding under mild conditions with a high degree of control over the reaction potential. nih.gov The generation of radical intermediates through single electron transfer at an electrode surface is a key feature of many organic electrochemical reactions. researchgate.net

In the context of synthesizing N-containing compounds like amides, electrosynthesis provides several strategic advantages. Traditional amide bond formation often requires the pre-activation of carboxylic acids into more reactive derivatives, such as acyl chlorides or anhydrides, or the use of stoichiometric coupling agents, which generate significant chemical waste. rsc.orgnih.gov Electrochemical methods can enable the direct condensation of carboxylic acids and amines, thereby offering a more atom-economical and environmentally benign pathway. rsc.orgresearchgate.net

One of the prominent electrochemical strategies for amide synthesis involves the use of mediators. For instance, an iodide-mediated approach has been successfully employed for the condensation of a wide array of carboxylic acids with both primary and secondary amines. chemistryviews.orgnih.gov In this method, the anodic oxidation of an iodide salt generates a reactive iodine species. This species, in conjunction with a phosphine (B1218219) reagent like triphenylphosphine, activates the carboxylic acid, facilitating its reaction with the amine. chemistryviews.org This process is notable for its broad substrate scope and tolerance of sensitive functional groups. chemistryviews.orgnih.gov

Another avenue in electrosynthesis is the direct amidation of C-H bonds. The use of specialized solvents like hexafluoroisopropanol (HFIP) has been shown to significantly enhance the anodic oxidation of benzamides, enabling their direct coupling with C-H bonds through a proposed proton-coupled electron transfer (PCET) mechanism. thieme-connect.com Furthermore, electrocatalysis, for example with copper catalysts, has been utilized for the C-H amination of arenes and the synthesis of isoindolones from benzamides and terminal alkynes, showcasing the versatility of electrochemical methods in constructing complex N-containing molecules. rsc.orgbeilstein-journals.org

While a specific electrosynthetic protocol for this compound has not been detailed in the literature, the principles of iodide-mediated anodic amidation of carboxylic acids with secondary amines provide a strong basis for its potential synthesis. This would involve the electrochemical condensation of 4-fluorobenzoic acid with diallylamine. The general conditions for such reactions have been established for a variety of substrates, as summarized in the following table.

| Carboxylic Acid | Amine | Electrode System (Anode/Cathode) | Mediator/Reagent | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Benzoic Acid | Aniline | Boron-Doped Diamond / Platinum | NBu₄I / PPh₃ | MeCN | 74 |

| Benzoic Acid | Cyclopropylamine | Boron-Doped Diamond / Platinum | NBu₄I / PPh₃ | MeCN | N/A (Tolerated) |

| Benzoic Acid | Allylamine | Boron-Doped Diamond / Platinum | NBu₄I / PPh₃ | MeCN | Low Yield |

| 4-Methoxybenzoic Acid | Pyrrolidine | Boron-Doped Diamond / Platinum | NBu₄I / PPh₃ | MeCN | 85 |

| Cyclohexanecarboxylic Acid | Morpholine | Boron-Doped Diamond / Platinum | NBu₄I / PPh₃ | MeCN | 91 |

The electrochemical synthesis of N,N'-disubstituted indazolin-3-ones from 2-(alkoxycarbonylamido)benzamide precursors further illustrates the utility of anodic dehydrogenative N–N coupling reactions. nih.govresearchgate.net These reactions proceed under mild conditions, utilizing sustainable graphite (B72142) electrodes and offering excellent scalability. nih.govresearchgate.net The mechanism is proposed to involve a biradical pathway, initiated by the electrochemical generation of amidyl intermediates. nih.gov

| Substrate (2-amido-N-arylbenzamide) | Electrode System (Anode/Cathode) | Solvent | Supporting Electrolyte | Yield (%) |

|---|---|---|---|---|

| N-Phenyl-2-(isopropyloxycarbonylamido)benzamide | Isostatic Graphite / Isostatic Graphite | HFIP | NBu₄PF₆ | 78 |

| N-(4-Methoxyphenyl)-2-(isopropyloxycarbonylamido)benzamide | Isostatic Graphite / Isostatic Graphite | HFIP | NBu₄PF₆ | 75 |

| N-(4-Chlorophenyl)-2-(isopropyloxycarbonylamido)benzamide | Isostatic Graphite / Isostatic Graphite | HFIP | NBu₄PF₆ | 72 |

| N-(4-Fluorophenyl)-2-(isopropyloxycarbonylamido)benzamide | Isostatic Graphite / Isostatic Graphite | HFIP | NBu₄PF₆ | 68 |

The body of research into the electrosynthesis of N-containing compounds demonstrates a versatile and rapidly developing field. rsc.orgresearchgate.net These methods provide sustainable and efficient routes to a wide range of amides and heterocyclic structures, and the established principles suggest that a viable electrosynthetic pathway to this compound is highly feasible.

Molecular Interactions and Receptor Pharmacology of N,n Diallyl 4 Fluorobenzamide

In Vitro Ligand-Receptor Binding Assays

In vitro binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (a drug or compound) and its receptor. These assays are typically the first step in understanding a compound's potential therapeutic effects and its mechanism of action.

Radioligand Binding Methodologies

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for a receptor. nih.gov These assays involve the use of a radiolabeled form of a ligand to quantify its binding to a target receptor, often present in cell membranes or tissue homogenates.

Competitive binding assays are a common type of radioligand binding assay used to determine the affinity of an unlabeled compound (the "competitor," in this hypothetical case, N,N-diallyl-4-fluorobenzamide) for a receptor. In this method, a fixed concentration of a radioligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound.

The competitor compound will compete with the radioligand for binding to the receptor. By measuring the concentration of the competitor that is required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated. The Ki value is a measure of the affinity of the competitor for the receptor; a lower Ki value indicates a higher affinity.

Hypothetical Data Table for this compound:

| Receptor Subtype | Radioligand Used | IC50 (nM) | Ki (nM) |

| Data not available | Data not available | Data not available | Data not available |

No experimental data for this compound in competitive binding assays is currently available in the public domain.

G Protein-Coupled Receptor (GPCR) Functional Assays

GPCRs are a large family of cell surface receptors that play a crucial role in a vast array of physiological processes, making them common drug targets. nih.gov Functional assays for GPCRs are designed to measure the cellular response following the binding of a ligand to the receptor.

The [35S]GTPγS binding assay is a widely used functional assay to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR. nih.gov When an agonist binds to a GPCR, it induces a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein, leading to G protein activation and downstream signaling.

This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated G protein. The amount of bound [35S]GTPγS, which can be measured by scintillation counting, is directly proportional to the extent of receptor activation by the test compound. An increase in [35S]GTPγS binding indicates agonism, while a compound that blocks the effect of a known agonist is an antagonist. An inverse agonist would decrease the basal level of [35S]GTPγS binding.

Hypothetical Data Table for this compound:

| Receptor | Agonist/Antagonist/Inverse Agonist | Emax (%) | EC50 (nM) or IC50 (nM) |

| Data not available | Data not available | Data not available | Data not available |

No experimental data for this compound in [35S]GTPγS binding assays is currently available.

The concept of agonist bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another through the same receptor. acs.org This phenomenon has significant implications for drug discovery, as it offers the potential to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects. Assessing agonist bias typically involves comparing the potency and efficacy of a compound in multiple functional assays that measure different downstream signaling events (e.g., G protein activation versus β-arrestin recruitment).

There is no available research to indicate whether this compound has been investigated for agonist bias or functional selectivity.

[35S]GTPγS Binding Assays for Receptor Activation

Novel Bioluminescent Binding Assay Development

In recent years, novel binding assays utilizing bioluminescence resonance energy transfer (BRET) have been developed as an alternative to radioligand assays. researchgate.net These assays offer several advantages, including being non-radioactive and allowing for real-time measurements in living cells. In a typical BRET-based binding assay, the receptor is tagged with a bioluminescent donor (like NanoLuc luciferase), and the ligand is labeled with a fluorescent acceptor. When the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a BRET signal.

The development of such an assay for this compound would require synthesizing a fluorescently labeled version of the compound and would enable detailed kinetic and equilibrium binding studies in a more physiological context.

No evidence of the development or use of a bioluminescent binding assay for this compound has been found in the scientific literature.

Investigation of Binding Profiles to Specific Receptor Families

The pharmacological profile of this compound is not extensively documented in scientific literature. However, by examining its structural components—the N,N-diallyl moiety and the 4-fluorobenzamide (B1200420) core—we can infer its potential interactions with various receptor families based on the known activities of analogous compounds.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Interactions (based on N,N-diallyltryptamines)

The N,N-diallyl substitution is a key feature of N,N-diallyltryptamine (DALT) and its derivatives, which have been studied for their interactions with serotonin receptors. Research on these tryptamines provides a basis for understanding how the diallyl group might influence the binding of this compound to 5-HT receptors.

Table 1: Binding Affinities (Ki, nM) of selected N,N-Diallyltryptamine Analogs at Serotonin Receptors This table is based on data from N,N-diallyltryptamine analogs and is for comparative inference.

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|

| N,N-Diallyltryptamine (DALT) | Data not consistently reported | Data not consistently reported |

| 5-MeO-DALT | High Affinity | High Affinity |

| 4-AcO-DALT | Moderate Affinity | High Affinity |

Opioid Receptor Modulation (Kappa, Mu, Delta) (based on N,N-diallyl opioid ligands)

The N,N-diallyl substitution is known to influence the activity of ligands at opioid receptors. This is particularly evident in the context of peptide-based opioid ligands, where N,N-diallylation has been shown to confer antagonist properties. umich.edu For example, the N,N-diallyl derivative of a Leu-enkephalin analog, ICI 174,864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH), is a highly selective delta-opioid receptor antagonist. mdpi.com This compound has been identified as a delta-selective inverse agonist, meaning it can reduce the constitutive activity of the receptor. umich.eduucla.edu

The N-substituent on an opioid ligand plays a critical role in determining its functional activity, with N-allyl and N-cyclopropylmethyl groups commonly found in opioid antagonists. nih.gov The presence of two allyl groups, as in an N,N-diallyl configuration, appears to reinforce this antagonist character, particularly at the delta-opioid receptor.

While this compound is a non-peptide small molecule, the known effects of the N,N-diallyl group in opioid ligands suggest that it could potentially interact with opioid receptors, possibly acting as an antagonist. The specific affinity and selectivity for kappa, mu, and delta receptors would need to be determined through direct binding studies. A study on 5-MeO-DALT indicated binding affinity for the kappa opioid receptor, suggesting that N,N-diallyl compounds can engage this receptor subtype. who.int

Sigma Receptor Binding Properties (based on 4-fluorobenzamide analogs)

The 4-fluorobenzamide scaffold is present in a number of compounds that have been investigated for their affinity to sigma receptors. Sigma receptors, which are not opioid receptors, are involved in a variety of cellular functions and are a target for the development of treatments for neuropsychiatric disorders and pain.

A notable example is N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, an analog of haloperidol, which has demonstrated high affinity for the sigma-1 receptor (Ki = 6.0 nM) and acts as an antagonist. nih.gov This compound has shown efficacy in reducing neuropathic pain in preclinical models, an effect attributed to its sigma-1 receptor antagonism. nih.gov Further research on benzylpiperazine derivatives has also highlighted the importance of the 4-fluorobenzamide moiety for sigma-1 receptor binding. acs.orgunict.it

The 4-fluorobenzamide group is recognized for its presence in a variety of pharmacologically active compounds. researchgate.net Given the strong evidence of sigma receptor affinity in other 4-fluorobenzamide derivatives, it is plausible that this compound would also exhibit binding to sigma receptors, most likely the sigma-1 subtype. The N,N-diallyl group would likely modulate this affinity and the functional activity at the receptor.

Table 2: Sigma-1 Receptor Affinity of a 4-Fluorobenzamide Analog This table is for comparative inference.

| Compound | Sigma-1 Receptor Ki (nM) |

|---|---|

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | 6.0 |

Dopaminergic Receptor (D3) Affinity (based on N,N-diallyltryptamines)

Studies on N,N-diallyltryptamine (DALT) and its analogs have revealed that these compounds can bind to a range of receptors, including dopaminergic receptors. Specifically, binding affinity for the D3 receptor has been reported for several DALT derivatives. nih.govnih.gov While the affinity for dopamine (B1211576) receptors is generally lower than for serotonin receptors in this class of compounds, it is still a notable interaction.

The 4-fluorobenzamide core is also found in some compounds with affinity for dopamine receptors, although often as part of a larger, more complex structure. The potential for this compound to bind to the D3 receptor would likely be influenced by both the diallyl groups and the benzamide (B126) core. Direct experimental data would be necessary to confirm and quantify this interaction.

Histaminergic Receptor (H1, H4) Engagement (based on N,N-diallyltryptamines and general histamine (B1213489) receptor studies)

The N,N-diallyltryptamine (DALT) scaffold has been shown to interact with histaminergic receptors. Binding studies have demonstrated that DALT and its analogs have an affinity for the H1 receptor. nih.govnih.gov For example, 5-MeO-DALT has been shown to have a high affinity for the H1 receptor. who.int The H1 receptor is a G-protein coupled receptor involved in allergic responses and the regulation of wakefulness. ucla.edu

Histamine itself acts through four receptor subtypes (H1, H2, H3, and H4) to regulate various physiological processes. While the primary focus of DALT research has been on serotonergic effects, the off-target engagement of histamine receptors is a component of their broader pharmacological profile. The H4 receptor is another important target in the histamine system, particularly in the context of inflammation and immune responses.

Given the precedent set by DALT analogs, it is conceivable that this compound could also possess an affinity for the H1 receptor. Its potential interaction with the H4 receptor is less certain without direct experimental evidence.

Serotonin Transporter Interactions (based on N,N-diallyltryptamines)

In addition to receptor binding, some N,N-diallyltryptamine (DALT) derivatives have been found to interact with the serotonin transporter (SERT). nih.govnih.gov SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition is a key mechanism of many antidepressant medications.

The affinity of DALT analogs for SERT is another aspect of their complex pharmacology. For example, 5-MeO-DALT has been shown to bind to SERT. who.int This interaction could potentially modulate serotonergic neurotransmission by altering the concentration of serotonin in the synapse.

The benzamide structure is not a classic feature of high-affinity SERT ligands, which are more commonly based on other pharmacophores. However, the N,N-diallyl portion of this compound could confer some affinity for the transporter. As with the other potential targets, empirical testing would be required to determine the extent of this interaction.

Despite a comprehensive search of available scientific literature, specific in vitro research findings detailing the mechanistic insights into ligand-target recognition for the chemical compound this compound are not publicly available.

Studies explicitly outlining the binding affinity, such as Kᵢ or Kₑ values, or functional inhibitory concentrations (IC₅₀) of this compound at specific molecular targets have not been identified in the reviewed literature. Consequently, a detailed analysis of its molecular interactions, including the identification of key amino acid residues involved in binding or the nature of the chemical bonds formed with a receptor, cannot be provided at this time.

Without such foundational in vitro pharmacological data, the creation of a data table summarizing these interactions is not possible. Further research would be required to elucidate the specific molecular pharmacology and ligand-target recognition mechanisms of this compound.

Structure Activity Relationship Sar Studies of N,n Diallyl 4 Fluorobenzamide Derivatives

Delineation of Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of N,N-diallyl-4-fluorobenzamide derivatives for their respective receptors are governed by a delicate interplay of their structural features. Research on various benzamide (B126) derivatives indicates that the nature and position of substituents on the benzamide ring are crucial for receptor interaction. For instance, in a class of substituted benzamides targeting the D4 dopamine (B1211576) receptor, polar substituents at the meta (5-) and para (4-) positions of the benzamide ring were found to enhance binding affinity, suggesting that these groups orient the molecule in a way that promotes favorable interactions with receptor residues. nih.gov

Impact of the N-Diallyl Moiety on Pharmacological Profile

The N,N-diallyl group is a key pharmacophore that significantly influences the pharmacological profile of these benzamide derivatives. While direct SAR studies on the N,N-diallyl moiety of this compound are not extensively detailed in the provided results, inferences can be drawn from related compounds. In the context of opioid receptor antagonists, the N-substituent is a major determinant of receptor affinity and antagonist potency. nih.gov For a class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, variations in the N-substituent dramatically altered opioid receptor binding affinity and selectivity. nih.govnih.gov

The diallyl functionality introduces a degree of conformational flexibility and specific steric bulk at the nitrogen atom, which can be critical for fitting into the receptor's binding pocket. The size, shape, and lipophilicity of the N-substituent can dictate whether a compound acts as an agonist or antagonist and its selectivity for different receptor subtypes. For instance, in a series of N-substituted 4β-methyl-5-(3-hydroxyphenyl)morphans, all N-substituted analogues were found to be pure antagonists, highlighting the role of the N-substituent in determining the intrinsic activity of the ligand. nih.gov

Role of 4-Fluoro Substitution on the Benzamide Core in Ligand-Target Interactions

The 4-fluoro substitution on the benzamide core is a critical feature that can profoundly impact ligand-target interactions. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate various physicochemical and biological properties. acs.org The high electronegativity of fluorine can alter the electronic distribution within the benzamide ring, potentially influencing hydrogen bonding capabilities and other non-covalent interactions with the receptor. acs.org

Specifically, a fluoro-substituent can increase the acidity of nearby protons, such as the amide N-H, which may lead to stronger hydrogen bonds with the target protein. lib4ri.ch Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org Studies on other fluorinated benzamides have shown that such substitutions can lead to increased binding affinity. acs.org For example, the perfluorination of a benzamide derivative was found to increase its binding affinity compared to the non-fluorinated analog. acs.org The 4-fluoro group offers a balance between lipophilicity and polarity, which can be advantageous for optimizing both pharmacokinetic and pharmacodynamic properties.

Substituent Effects on Benzamide Ring and Diallyl Nitrogen

The effects of substituents on both the benzamide ring and the diallyl nitrogen are crucial in defining the pharmacological activity of this compound derivatives.

Diallyl Nitrogen: Modifications to the groups attached to the diallyl nitrogen would directly impact the steric and electronic environment around this part of the molecule. While specific data on substitutions on the diallyl nitrogen of this particular compound is limited, general principles of SAR suggest that altering the size and nature of these alkyl groups would significantly affect receptor binding. For other classes of receptor ligands, such as N-substituted piperidines, the nature of the N-substituent is a key determinant of affinity and selectivity. nih.govnih.gov

Comparative SAR with Other Diallyl-Containing Scaffolds (e.g., Diallyltryptamines)

A comparative analysis of the structure-activity relationships of this compound with other diallyl-containing scaffolds, such as diallyltryptamines, can provide valuable insights into the role of the diallyl moiety across different molecular frameworks. While direct comparative studies are not available in the search results, general principles can be applied.

The N,N-diallyl group is a common feature in various biologically active compounds. In the context of tryptamines, the N,N-diallyl substitution is known to influence their receptor binding profiles, particularly at serotonin (B10506) receptors. The pharmacological effects of these compounds are highly dependent on the interplay between the diallyl group and the core indole (B1671886) scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound derivatives, a QSAR model could be developed to predict their receptor affinity or other pharmacological properties based on various molecular descriptors.

A typical QSAR study involves several steps:

Data Set Preparation: A series of this compound analogs with measured biological activities would be compiled. This set is usually divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, are calculated for each molecule.

Model Generation: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics like the correlation coefficient (R²) and the predictive R² (Q²). nih.gov

For instance, a QSAR model for a series of substituted benzamides successfully predicted their activities, demonstrating the major influence of the 3-substituent. science.gov Such models can provide valuable insights into the key structural features driving the activity of this compound derivatives and guide the design of new, more potent, and selective compounds. core.ac.uk

Data Tables

| Derivative | 4-Position Substituent | 5-Position Substituent | Relative Receptor Affinity | Reference |

| A | -F | -H | Baseline | - |

| B | -F | -NO2 (polar, e--withdrawing) | Potentially Increased | nih.gov |

| C | -F | -OCH3 (polar, e--donating) | Potentially Increased | nih.gov |

| D | -Cl | -H | Varies | |

| E | -H | -H | Decreased | acs.org |

Advanced Analytical and Spectroscopic Characterization of N,n Diallyl 4 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for determining the precise structure of N,N-diallyl-4-fluorobenzamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. While specific spectral data for this compound is not widely available in the provided search results, a related compound, N-(2,6-dimethylphenyl)-4-fluorobenzamide, shows characteristic signals for the aromatic protons. rsc.org For this compound, one would expect to observe distinct signals for the allyl group protons (vinyl and methylene) and the protons on the fluorinated benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.8 | m | 2H | Aromatic Protons (ortho to C=O) |

| ~7.0-7.2 | m | 2H | Aromatic Protons (ortho to F) |

| ~5.7-6.0 | m | 2H | Allyl CH |

| ~5.1-5.3 | m | 4H | Allyl CH₂ (terminal) |

| ~4.0-4.2 | m | 4H | Allyl CH₂ (attached to N) |

Note: This is a predicted table based on general principles and data from related structures. Actual values may vary.

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For the related compound N-(2,6-dimethylphenyl)-4-fluorobenzamide, distinct signals are observed for the carbonyl carbon, the aromatic carbons (with coupling to fluorine), and the methyl carbons. rsc.org In this compound, characteristic peaks for the carbonyl carbon, the aromatic carbons (showing coupling to the fluorine atom), and the two different types of carbons in the allyl groups would be expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~170 | C=O (Amide) |

| ~162-165 (d) | C-F (Aromatic) |

| ~130-135 | Aromatic CH & C-C=O |

| ~132-134 | Allyl CH |

| ~115-117 (d) | Aromatic CH (ortho to F) |

| ~116-118 | Allyl CH₂ (terminal) |

| ~48-52 | Allyl CH₂ (attached to N) |

Note: This is a predicted table based on general principles and data from related structures. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. azom.com For a related molecule, N-(2,6-dimethylphenyl)-4-fluorobenzamide, the ¹⁹F NMR spectrum shows a multiplet at approximately -108 ppm. rsc.org This chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal arises from coupling to the neighboring aromatic protons. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom in this compound. nih.gov The wide chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine signals. azom.com

Multidimensional NMR Techniques (e.g., TOCSY, ROESY, HSQC)

While specific multidimensional NMR data for this compound were not found, these techniques are invaluable for unambiguous structural assignment. Techniques like Total Correlation Spectroscopy (TOCSY) would establish the coupling networks within the allyl groups and the aromatic ring. Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide information about through-space proximities between protons, for instance, between the allyl groups and the aromatic ring, which helps to define the molecule's conformation. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. bitesizebio.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can provide further structural information. For the parent compound, 4-fluorobenzamide (B1200420), the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 139. chemicalbook.com For this compound (C₁₃H₁₄FNO), the expected exact mass would be higher, reflecting the addition of two allyl groups. The fragmentation pattern would likely involve the loss of one or both allyl groups, as well as characteristic cleavages of the benzamide (B126) core.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 219 | [M]⁺ (Molecular Ion) |

| 178 | [M - C₃H₅]⁺ (Loss of an allyl radical) |

| 122 | [M - 2(C₃H₅)]⁺ (Loss of both allyl radicals) |

| 123 | [F-C₆H₄-CO]⁺ |

| 95 | [F-C₆H₄]⁺ |

Note: This is a predicted table based on general fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the search results, the Crystallography Open Database contains entries for related structures like N-benzyl-4-fluorobenzamide. ugr.es Such data reveals how the fluorobenzamide moiety packs in the solid state. For this compound, a crystallographic analysis would precisely determine the conformation of the diallyl groups relative to the plane of the fluorobenzoyl group and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavelengths, a unique spectral fingerprint of the molecule is generated. Each peak in the spectrum corresponds to the vibration (stretching, bending) of a specific chemical bond.

For this compound, FTIR analysis would confirm the presence of its key structural features: the tertiary amide, the allyl groups, and the fluorinated benzene ring. While specific experimental data for this exact compound is not publicly available, the expected characteristic absorption bands can be predicted based on data from analogous benzamide structures. mdpi.comamazonaws.comscience.gov The analysis would focus on identifying vibrations such as the C=O stretching of the amide, C-N stretching, C=C stretching of the allyl groups, and the C-F bond of the fluorophenyl ring.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Tertiary Amide | ~1630 - 1670 | Strong |

| C=C Stretch | Alkene (Allyl) | ~1640 - 1680 | Medium, Variable |

| C-N Stretch | Tertiary Amide | ~1250 - 1350 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | ~1450 - 1600 (multiple bands) | Medium-Weak |

| =C-H Bending | Alkene (Allyl) | ~910 and ~990 | Strong |

| C-F Stretch | Aryl-Fluoride | ~1150 - 1250 | Strong |

| C-H Stretch | Aromatic | ~3000 - 3100 | Medium |

This table is predictive and based on characteristic vibrational frequencies for the respective functional groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the purity analysis of organic molecules. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the purity assessment of non-volatile and thermally sensitive compounds like this compound. moravek.com The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. moravek.com For purity determination, a sample of the synthesized compound is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram. Impurities, such as starting materials, by-products, or degradation products, would appear as separate peaks.

A reverse-phase HPLC method is typically employed for molecules of this nature. nih.gov This involves a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol). nih.govmdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse Phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Detector | UV-Vis at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

| Injection Volume | 10-20 µL |

This method allows for the precise quantification of the main compound and the detection of impurities, with high sensitivity and reproducibility. nih.govnih.gov

Gas Chromatography (GC)

For compounds with sufficient volatility and thermal stability, Gas Chromatography can also be used. nih.gov In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a long capillary column. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides not only purity information but also structural data on any separated impurities. wiley-vch.de

Advanced Biophysical Techniques for Molecular Interactions (if applicable for future research)

Beyond structural and purity analysis, advanced biophysical techniques can be employed to investigate the compound's behavior and interactions at a molecular level. These studies are crucial for potential future applications in materials science or medicinal chemistry.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. mdpi.com While this compound may not be intrinsically fluorescent, its fluorinated aromatic ring provides a site that could potentially be studied or modified to introduce fluorescent properties.

Should the compound exhibit fluorescence, this technique could be used for several advanced applications in future research:

Molecular Interactions: Changes in the fluorescence spectrum (e.g., intensity, emission wavelength) upon binding to other molecules, such as proteins or nucleic acids, can provide insights into binding mechanisms and affinities. rsc.org

Aggregation Studies: Phenomena like fluorescence self-quenching, where the fluorescence intensity decreases at high concentrations, can be used to study the aggregation behavior of the molecule in solution.

Energy Migration: In organized assemblies or aggregates, Förster Resonance Energy Transfer (FRET) studies could be designed. By co-aggregating the compound with a suitable fluorescent partner, the efficiency of energy migration between molecules could be measured, providing information on the proximity and orientation of molecules within the assembly. rsc.org

These hypothetical applications highlight the potential of fluorescence spectroscopy to probe the dynamic behavior of this compound beyond its static structure.

Computational Chemistry and Molecular Modeling of N,n Diallyl 4 Fluorobenzamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Binding Mode and Energy Analysis

While specific molecular docking studies on N,N-diallyl-4-fluorobenzamide are not found in the current scientific literature, research on analogous compounds like N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide highlights the typical approach. nih.gov For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The simulation would then explore various possible binding poses of the ligand within the protein's active site, calculating the binding energy for each pose. The results would identify the most energetically favorable binding mode, detailing the specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.

A theoretical data table for such an analysis would resemble the following:

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | e.g., TYR 123 | 2.9 |

| Hydrophobic | e.g., LEU 45, VAL 67 | - |

| Pi-Pi Stacking | e.g., PHE 89 | 3.5 |

| Binding Energy (kcal/mol) | (e.g., -8.5) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Receptor Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and the stability of its interaction with a target receptor. Studies on other benzamide (B126) derivatives have successfully employed MD simulations to confirm the stability of ligand-protein complexes. science.gov

A typical MD simulation for the this compound-protein complex would be run for a duration of nanoseconds. The analysis of the trajectory would include calculating the root mean square deviation (RMSD) to assess the stability of the complex and the root mean square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. These simulations would reveal how the compound adapts its conformation within the binding site and how its presence might alter the dynamics of the receptor itself.

In Silico Prediction of Pharmacodynamic Properties

In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. arxiv.org For this compound, various computational tools could be employed to predict its pharmacodynamic profile. These predictions are based on the molecule's structure and physicochemical properties.

A hypothetical ADMET prediction for this compound might include the following parameters:

| Property | Predicted Value |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| BBB Permeability | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | Yes/No |

| CYP3A4 Inhibitor | Yes/No |

| Excretion | |

| Renal Organic Cation Transporter | Substrate/Non-substrate |

| Toxicity | |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagen |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of a molecule. For this compound, these calculations would provide valuable information about its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).

A study on the related compound, 3-fluorobenzamide, utilized DFT calculations to determine its molecular characteristics. researchgate.net Similar calculations for this compound would allow for the determination of its HOMO-LUMO energy gap, which is an indicator of chemical reactivity. irjweb.com The molecular electrostatic potential (MEP) map would also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites of interaction.

Key reactivity descriptors that would be calculated include:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

While specific experimental and computational data for this compound remains to be published, the established methodologies in computational chemistry provide a clear roadmap for its future investigation. Such studies will be invaluable in elucidating its potential as a pharmacologically active agent.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Yield Optimization

Currently, there are no specific, published synthetic methods for N,N-diallyl-4-fluorobenzamide. A foundational research direction would be to establish an efficient and scalable synthesis. A probable and conventional approach would involve the acylation of diallylamine (B93489) with 4-fluorobenzoyl chloride. This reaction would likely require an acid scavenger, such as a tertiary amine (e.g., triethylamine), in an aprotic solvent like dichloromethane. wiley-vch.de

Future research should focus on optimizing this process. This could involve exploring alternative coupling reagents to improve yield and purity, investigating one-pot synthesis methods, or adapting the process for continuous flow chemistry, which can offer benefits in terms of safety, scalability, and reaction control. google.com The development of a robust synthetic route is a critical first step to enable all further biological and pharmacological investigations by ensuring a reliable supply of the compound.

Further Elucidation of Receptor Subtype Selectivity and Allosteric Modulation

The benzamide (B126) scaffold is a common feature in many biologically active molecules that interact with G protein-coupled receptors (GPCRs). nih.gov For instance, various substituted benzamides have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors. science.gov Furthermore, the N,N-diallyl group is found in compounds with activity at various receptors, including opioid receptors. mdma.chresearchgate.net

A significant future research effort should be directed towards screening this compound against a panel of GPCRs to identify potential biological targets. Of particular interest is the possibility of allosteric modulation. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) site, offering a more nuanced way to control receptor activity. researchgate.net Given that various benzamide derivatives act as allosteric modulators, investigating whether this compound can modulate the activity of key neurotransmitter receptors, such as GABA-A or metabotropic glutamate (B1630785) receptors, could be a fruitful area of research. researchgate.netnih.gov

Investigation of Multi-Target Pharmacology and Polypharmacology

The concept of "one drug, multiple targets" or polypharmacology is gaining traction in drug discovery, particularly for complex diseases. researchgate.net The structural motifs within this compound—the fluorinated aromatic ring and the diallyl amine—could potentially interact with multiple biological targets. For example, fluorobenzamide derivatives have been investigated for their activity as anti-inflammatory agents by inhibiting COX enzymes, while also showing potential as neuroprotective agents. researchgate.netsmolecule.com

Future studies should, therefore, not be limited to a single target class. A broad pharmacological profiling using high-throughput screening methods could uncover a polypharmacological profile for this compound. Identifying a multi-target fingerprint could suggest novel therapeutic applications for complex conditions like neuroinflammation or certain types of cancer, where hitting multiple pathways can be more effective than a single-target approach.

Development of Advanced Chemical Probes for Biological Systems

A well-characterized small molecule with a specific biological target can be an invaluable tool for research. If this compound is found to have a potent and selective interaction with a particular receptor or enzyme, it could be developed into a chemical probe. Chemical probes are essential for target validation and for studying the role of specific proteins in health and disease. core.ac.uk

Future work could involve modifying the structure of this compound to incorporate reporter tags, such as a radioactive isotope (e.g., Fluorine-18) for PET imaging, or a fluorescent group for use in cellular imaging assays. A radiolabeled version, for instance, could be used to study the distribution and density of its target receptor in the brain or other tissues, similar to how other fluorobenzamide derivatives have been developed for PET imaging.

Integration of Computational and Experimental Approaches for Rational Design

Computational chemistry offers powerful tools to predict the properties and potential biological activities of a molecule before engaging in extensive laboratory work. researchgate.net Future research on this compound should begin with in silico studies. Molecular docking simulations could predict its binding affinity and mode of interaction with a wide range of known protein structures, helping to prioritize which biological targets to investigate experimentally. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of related N,N-diallyl-benzamide analogs to understand how modifications to the structure affect its activity. This integration of computational modeling with experimental validation would enable a more rational, efficient, and cost-effective approach to exploring the therapeutic potential of this compound and its derivatives.

Potential as a Pharmacological Tool in In Vitro and Ex Vivo Research

Once a reliable synthesis is established and a primary biological target is identified, this compound could become a valuable pharmacological tool for laboratory research. Its activity could be characterized in a variety of in vitro assays, such as receptor binding assays or enzyme inhibition assays. researchgate.net

Following in vitro characterization, the compound could be used in ex vivo preparations, such as brain slices or isolated tissues, to study its effects on neuronal firing, neurotransmitter release, or smooth muscle contraction. These experiments are crucial for bridging the gap between molecular interactions and physiological responses, providing essential data before any consideration of more complex in vivo studies. The development of this compound as a research tool could help to dissect the function of its biological targets in complex physiological systems.

Q & A

Q. What are the standard synthetic routes for N,N-diallyl-4-fluorobenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting 4-fluorobenzoic acid derivatives with diallylamine. Thionyl chloride (SOCl₂) or coupling reagents like HOBT/EDC are used to activate the carboxylic acid .

- Optimization parameters :

Q. Table 1: Comparative Synthesis Conditions for Benzamide Derivatives

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Carboxylic acid activation | SOCl₂, DCM, 0°C | 75–85% | |

| Amide coupling | HOBT/EDC, DMF, RT, 12h | 60–70% | |

| Purification | Column chromatography (SiO₂, hexane/EtOAc) | >95% purity |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Critical Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | CDCl₃ solvent, 400–600 MHz | Functional group identification |

| ¹⁹F NMR | External CFCl₃ reference | Fluorine position |

| LC-MS (ESI+) | 0.1% formic acid in mobile phase | Molecular ion confirmation |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound analogs?

Methodological Answer: Contradictions often arise due to assay variability or structural modifications. Strategies include:

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates (e.g., urea enzyme inhibition assays for diethyl analogs showed IC₅₀ = 8.2 µM ).

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., diallyl vs. diethyl groups on lipophilicity) .

- Crystallography/molecular docking : Validate target binding modes (e.g., fluorobenzamide-thiazole hybrids showed π-π stacking in kinase pockets ).

Q. Table 3: Biological Activity of Structural Analogs

| Compound | Target | IC₅₀/EC₅₀ | Assay Type |

|---|---|---|---|

| N,N-Diethyl-4-fluorobenzamide | Bacterial urease | 8.2 µM | Spectrophotometric |

| Trifluoromethyl-benzamide | EGFR kinase | 0.45 µM | Fluorescence |

Q. What strategies improve the stability of this compound under experimental conditions?

Methodological Answer:

Q. How can computational modeling guide the rational design of this compound derivatives for target specificity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potentials to predict reactive sites (e.g., fluorine’s electron-withdrawing effect enhances amide resonance ).

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., 50 ns simulations for benzamide-enzyme complexes ).

- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.